molecular formula C13H15NO5 B14248982 1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione CAS No. 189568-56-7

1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione

Cat. No.: B14248982
CAS No.: 189568-56-7
M. Wt: 265.26 g/mol
InChI Key: MRCQHMRITGPTTO-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione is a chemical compound with the molecular formula C13H15NO5 It is characterized by the presence of a methoxy group, a nitro group, and a hexane-1,3-dione moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione typically involves the reaction of 3-methoxy-2-nitrobenzaldehyde with hexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary, but they often include enzymes or receptors that are crucial for the biological function of the target organism or cell.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-2-nitrophenyl)butane-1,3-dione
  • 1-(3-Methoxy-2-nitrophenyl)pentane-1,3-dione
  • 1-(3-Methoxy-2-nitrophenyl)heptane-1,3-dione

Uniqueness

1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione is unique due to its specific combination of functional groups and the length of its carbon chain

Properties

CAS No.

189568-56-7

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione

InChI

InChI=1S/C13H15NO5/c1-3-5-9(15)8-11(16)10-6-4-7-12(19-2)13(10)14(17)18/h4,6-7H,3,5,8H2,1-2H3

InChI Key

MRCQHMRITGPTTO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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